Product packaging for 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol(Cat. No.:CAS No. 15331-61-0)

4-tert-butyl-2-[(E)-phenyldiazenyl]phenol

Cat. No.: B14712669
CAS No.: 15331-61-0
M. Wt: 254.33 g/mol
InChI Key: IFYDLKKPIFEVOU-UHFFFAOYSA-N
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Description

Overview of Azophenols: Structural Features and Research Relevance

The defining structural feature of azophenols is the conjugation between the azo linkage and the phenolic ring. This extended π-electron system is responsible for their characteristic colors, making them important as dyes and pigments. A critical aspect of their chemistry is the existence of a tautomeric equilibrium between the azo-phenol form and the quinone-hydrazone form. researchgate.netsemanticscholar.orgpurdue.edumdpi.com This equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic rings. researchgate.netdergipark.org.tr

The research relevance of azophenols is broad. Their ability to undergo reversible cis-trans isomerization upon exposure to light makes them candidates for applications in molecular switches, optical data storage, and other photoresponsive materials. Furthermore, the coordination capabilities of the azo and phenolic groups have led to their use as ligands in coordination chemistry and as sensors for metal ions.

Rationale for Investigating 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol: Unique Structural Attributes and Potential

The specific compound, this compound, presents a unique combination of structural motifs that warrants detailed investigation. The presence of a bulky tert-butyl group at the para-position relative to the hydroxyl group is a key feature. This group can exert significant steric and electronic effects on the molecule.

Unique Structural Attributes:

Steric Hindrance: The voluminous tert-butyl group can influence the planarity of the molecule and affect the azo-hydrazone tautomeric equilibrium. It can also impact intermolecular interactions, such as π-π stacking, which are common in azo compounds. dergipark.org.tr

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electronic contribution can modulate the electron density of the phenolic ring and influence the acidity of the hydroxyl proton, as well as the electronic absorption spectrum of the compound.

Positional Isomerism: The ortho-position of the azo group relative to the hydroxyl group allows for the formation of an intramolecular hydrogen bond. This interaction is crucial in stabilizing the planar conformation of the molecule and influencing the tautomeric preference.

The combination of these attributes suggests that this compound may exhibit distinct physicochemical properties compared to other substituted azophenols. Understanding these properties is essential for exploring its potential in various fields, such as materials science and sensor technology.

Detailed Research Findings

While specific, in-depth research solely focused on this compound is limited in publicly available literature, we can infer its expected properties based on the extensive studies of closely related azophenolic compounds. The synthesis of such compounds typically involves the diazotization of an aromatic amine followed by a coupling reaction with a substituted phenol (B47542).

The characterization of these molecules relies heavily on spectroscopic techniques. The following tables provide representative data for analogous azophenolic compounds, which can serve as a reference for the expected spectroscopic and structural features of this compound.

Table 1: Representative Spectroscopic Data for a Structurally Similar Azophenol

Spectroscopic TechniqueCharacteristic Features
¹H NMR Signals for aromatic protons, a downfield signal for the intramolecularly hydrogen-bonded hydroxyl proton, and signals corresponding to the tert-butyl group.
¹³C NMR Resonances for aromatic carbons, with the carbon attached to the hydroxyl group appearing at a characteristic chemical shift, and signals for the tert-butyl carbons.
FT-IR (cm⁻¹) A broad band in the region of 3400-2500 cm⁻¹ indicative of the O-H stretching vibration involved in hydrogen bonding. A characteristic band for the N=N stretching vibration around 1400-1500 cm⁻¹.
UV-Vis (nm) Absorption bands in the UV and visible regions corresponding to π-π* and n-π* electronic transitions of the conjugated azo system. The position of these bands can be sensitive to the solvent and the tautomeric form present. researchgate.netdergipark.org.tr

Table 2: Representative Crystallographic Data for a Related Azophenolic Compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
N=N Bond Length (Å) ~1.25
C-O Bond Length (Å) ~1.35
Intramolecular H-Bond (O-H···N) (Å) ~2.6
Dihedral Angle between Aromatic Rings (°) Varies, but often near-planar due to intramolecular hydrogen bonding.

Note: The data in these tables are illustrative and based on published data for structurally similar azophenolic compounds. Specific values for this compound would require experimental determination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O B14712669 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol CAS No. 15331-61-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15331-61-0

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4-tert-butyl-2-phenyldiazenylphenol

InChI

InChI=1S/C16H18N2O/c1-16(2,3)12-9-10-15(19)14(11-12)18-17-13-7-5-4-6-8-13/h4-11,19H,1-3H3

InChI Key

IFYDLKKPIFEVOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2

Origin of Product

United States

Methodologies for the Synthesis of 4 Tert Butyl 2 E Phenyldiazenyl Phenol

Established Synthetic Routes: Azo Coupling and Alternative Approaches

The most established and widely utilized method for synthesizing 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol is the azo coupling reaction. wikipedia.org This reaction involves the electrophilic substitution of an activated aromatic ring, in this case, 4-tert-butylphenol (B1678320), by an aryl diazonium salt.

The synthesis is typically a two-step process:

Diazotization: Aniline (B41778) is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form the benzenediazonium (B1195382) chloride salt. This salt is often unstable and is used immediately in the next step. chemguide.co.uk

Coupling: The cold solution of the benzenediazonium salt is then added to a solution of 4-tert-butylphenol. Since the para-position of the phenol (B47542) is blocked by the bulky tert-butyl group, the electrophilic attack of the diazonium ion occurs at one of the ortho-positions relative to the activating hydroxyl group. wikipedia.orgquora.com The reaction is typically carried out in a mildly alkaline medium. youtube.com

While azo coupling is the predominant method, alternative approaches for the synthesis of aromatic azo compounds have been developed, although they are less commonly applied for this specific target molecule. One such method involves the use of tert-butyl nitrite to mediate the coupling between anilines and other aromatic or heteroaromatic compounds. rsc.org This approach offers a practical and efficient way to form the azo linkage under mild, room-temperature conditions. rsc.org

Mechanistic Considerations in the Formation of this compound

The formation of this compound via azo coupling proceeds through an electrophilic aromatic substitution mechanism. The key mechanistic steps are outlined below:

Formation of the Electrophile: The reaction is initiated by the formation of the electrophile, the benzenediazonium cation (Ph-N≡N⁺). This is generated by the reaction of aniline with nitrous acid.

Activation of the Nucleophile: The coupling partner, 4-tert-butylphenol, is a nucleophile. Its nucleophilicity is significantly enhanced under alkaline conditions (pH 9-10), which deprotonate the phenolic hydroxyl group to form the more strongly activating phenoxide ion. stackexchange.com The negative charge on the oxygen atom increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Electrophilic Attack: The benzenediazonium cation then attacks the electron-rich aromatic ring of the 4-tert-butylphenoxide ion. The hydroxyl (or phenoxide) group is a powerful ortho-, para-director. Since the para-position is sterically hindered by the tert-butyl group, the attack is directed to the ortho-position. quora.com This results in the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion.

Rearomatization: The final step involves the deprotonation of the sigma complex by a base (such as a hydroxide (B78521) ion) to restore the aromaticity of the ring, yielding the final product, this compound.

The stereochemistry of the final product is predominantly the (E)-isomer (trans configuration about the N=N double bond), which is thermodynamically more stable than the (Z)-isomer.

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

The successful synthesis of this compound with high yield and the desired (E)-stereoselectivity hinges on the careful optimization of several reaction parameters.

Temperature: The diazotization step is highly sensitive to temperature. It must be carried out at low temperatures, typically between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing and forming phenol, which would lead to unwanted byproducts. chemguide.co.uk The subsequent coupling reaction is also maintained at a low temperature to ensure a controlled reaction rate.

pH: The pH of the reaction medium is a critical factor. The diazotization is performed in a strongly acidic medium to generate the diazonium salt. However, the coupling reaction with the phenol requires a mildly alkaline environment (typically pH 9-10). stackexchange.com This basicity is necessary to deprotonate the phenol to the more reactive phenoxide ion. stackexchange.com A careful balance must be struck, as a pH that is too high can lead to the formation of inactive diazohydroxides from the diazonium salt.

Stoichiometry and Addition Rate: The molar ratio of the reactants can influence the yield. Using a slight excess of the coupling component (4-tert-butylphenol) can sometimes be employed to ensure complete consumption of the diazonium salt. The rate of addition of the diazonium salt solution to the phenol solution should be slow and controlled to maintain the optimal reaction temperature and prevent localized high concentrations that could lead to side reactions.

The following table illustrates a hypothetical optimization study for the synthesis, showing how varying conditions can impact the product yield.

EntryTemperature (°C)pH of CouplingReactant Ratio (Aniline:Phenol)SolventYield (%)
10-571:1Water/Ethanol (B145695)45
20-591:1Water/Ethanol85
30-5111:1Water/Ethanol70
410-1591:1Water/Ethanol60
50-591:1.1Water/Ethanol90

This table is for illustrative purposes to demonstrate the effect of reaction parameters on yield and is not based on reported experimental data for this specific reaction.

By systematically adjusting these parameters, the reaction can be fine-tuned to maximize the yield of this compound and minimize the formation of impurities, ensuring the preferential formation of the thermodynamically favored (E)-isomer.

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butyl 2 E Phenyldiazenyl Phenol

Vibrational Spectroscopic Analysis: Infrared and Raman Contributions to Tautomeric Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol. A key structural feature of this and related ortho-hydroxy azo compounds is the existence of azo-hydrazone tautomerism. This equilibrium between the azo-phenol form and the keto-hydrazone form can be probed by characteristic vibrational modes.

In the azo-phenol tautomer, a distinct O-H stretching vibration is expected. For a related compound, 2,4-di-tert-butylphenol, the O-H stretching frequency is observed in the FT-IR spectrum. nih.gov For 4-tert-butylphenol (B1678320), theoretical studies have shown that hydrogen bonding significantly shifts the O-H stretching vibration to a lower frequency and dramatically increases its IR intensity. nih.gov The N=N stretching vibration of the azo group typically appears in the region of 1400-1500 cm⁻¹, though it can sometimes be weak in IR spectroscopy.

Conversely, the keto-hydrazone tautomer would be characterized by the presence of a C=O stretching vibration, typically in the 1650-1700 cm⁻¹ region, and an N-H stretching vibration. The presence of both C=O and C-O related peaks in the FT-IR spectra of some hydroxyquinoline azo dyes has been interpreted as evidence for the coexistence of both tautomers in equilibrium. goums.ac.ir The equilibrium position is known to be influenced by the solvent, temperature, and the electronic nature of substituents on the aromatic rings.

Raman spectroscopy provides complementary information. The N=N stretch, which can be weak in the IR spectrum, is often strong in the Raman spectrum. Studies on other azo dyes have utilized Raman spectroscopy to identify and characterize the azo linkage. While specific experimental IR and Raman data for this compound are not available, analysis of its spectra would focus on identifying these key stretching frequencies to determine the predominant tautomeric form in a given state (solid or in solution).

Table 1: Expected Key Vibrational Modes for Tautomeric Forms

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Tautomer
O-H Stretching 3200-3600 Azo-phenol
N=N Stretching 1400-1500 Azo-phenol
C=O Stretching 1650-1700 Keto-hydrazone

Nuclear Magnetic Resonance Spectroscopy: Elucidation of Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise chemical structure of this compound in solution. Both ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.3 ppm, due to the nine equivalent protons. The aromatic protons would resonate in the downfield region, typically between 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons would allow for the unambiguous assignment of their positions on the two phenyl rings. A key feature to monitor would be the signal for the hydroxyl proton (in the azo-phenol form) or the N-H proton (in the keto-hydrazone form). These protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. The hydroxyl proton signal is often broad and can appear over a wide range, while the N-H proton of the hydrazone form is typically found further downfield.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the tert-butyl group would show two signals: a quaternary carbon and a methyl carbon signal. For instance, in 2,4-di-tert-butylphenol, these signals appear around 34-35 ppm and 30-32 ppm, respectively. spectrabase.com The aromatic carbons would resonate between 110 and 160 ppm. The carbon attached to the oxygen (C-O) in the phenol (B47542) form would have a characteristic chemical shift, as would the carbonyl carbon (C=O) if the hydrazone form is present. The position of the azo-hydrazone equilibrium can be studied by NMR, as the observed chemical shifts will be a weighted average of the shifts of the two tautomers if the exchange is fast on the NMR timescale. unifr.ch

Table 2: Expected ¹H NMR Chemical Shift Ranges

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
tert-Butyl (CH₃) ~1.3 Singlet
Aromatic (Ar-H) 6.5 - 8.0 Multiplets (Doublets, Triplets)
Hydroxyl (O-H) 5.0 - 12.0 (variable) Broad Singlet

Table 3: Expected ¹³C NMR Chemical Shift Ranges

Carbon Type Expected Chemical Shift (δ, ppm)
tert-Butyl (CH₃) ~30
tert-Butyl (quaternary C) ~35
Aromatic (Ar-C) 110 - 160
Azo-Carbon (C-N=N) 140 - 155
Phenolic Carbon (C-O) 150 - 160

Electronic Absorption and Emission Spectroscopy: Insights into Electronic Transitions and Chromism

Electronic absorption (UV-Vis) spectroscopy provides valuable information on the electronic transitions within the molecule and is particularly sensitive to the extensive conjugation present in azo dyes. The color of this compound arises from electronic transitions in the visible region of the spectrum.

Typically, azobenzene (B91143) and its derivatives exhibit two characteristic absorption bands: a high-intensity band in the UV region (around 320-350 nm) attributed to the π→π* transition of the conjugated system, and a lower-intensity band in the visible region (around 440 nm) corresponding to the n→π* transition of the azo group. The position of these bands can be influenced by substitution on the phenyl rings.

For hydroxy-substituted azo dyes, the UV-Vis spectrum is also a powerful tool for studying the azo-hydrazone tautomerism. The azo form and the hydrazone form have distinct absorption spectra. The hydrazone tautomer typically absorbs at longer wavelengths (a bathochromic shift) compared to the azo tautomer. researchgate.net The position of the equilibrium, and thus the observed color and absorption spectrum, can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Polar solvents that can engage in hydrogen bonding may stabilize one tautomer over the other, leading to a shift in the absorption maximum.

Fluorescence spectroscopy provides insights into the de-excitation pathways of the molecule after absorbing light. While many azobenzene derivatives are known to have very low fluorescence quantum yields due to efficient E/Z (trans/cis) photoisomerization and other non-radiative decay processes, some novel azo dyes have been shown to exhibit strong fluorescence emission in solution. mdpi.com An investigation into the emission properties of this compound would reveal information about its potential for applications in areas such as fluorescent probes or optical materials.

X-ray Crystallography: Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the (E)-configuration of the azo bridge.

Crucially, the crystallographic data would unequivocally establish which tautomeric form (azo-phenol or keto-hydrazone) exists in the crystalline state. This is often achieved by locating the position of the hydrogen atom on either the oxygen or a nitrogen atom. The structure would also reveal the planarity of the molecule. While the phenyl rings themselves are planar, there might be a twist around the C-N and N-N bonds.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For a molecule like this compound, these could include hydrogen bonding (e.g., O-H···N interactions if the azo-phenol form is present), π-π stacking between the aromatic rings, and van der Waals interactions involving the tert-butyl groups. The analysis of crystal structures of similar azo compounds has revealed the importance of C-H···π and C-Cl···π interactions in their molecular packing. nih.gov Understanding these interactions is crucial for comprehending the solid-state properties of the material. While no specific crystal structure for the title compound is available, data for a related compound, (E)-2-Methyl-4-(phenyldiazenyl)phenol, confirms a nearly planar structure with intermolecular O-H···N and C-H···O hydrogen bonds.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2,4-di-tert-butylphenol
4-tert-butylphenol
(E)-2-Methyl-4-(phenyldiazenyl)phenol

Computational and Theoretical Investigations of 4 Tert Butyl 2 E Phenyldiazenyl Phenol

Density Functional Theory (DFT) Studies on Electronic Structure and Tautomeric Equilibria

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and tautomeric equilibria of azo compounds. For 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol, DFT calculations are instrumental in understanding the delicate balance between its two potential tautomeric forms: the azo-enol form and the keto-hydrazone form. This equilibrium is a subject of considerable interest as the tautomeric state can significantly influence the compound's color, stability, and chemical reactivity. purdue.edunih.govresearchgate.net

Theoretical studies on similar phenolic azo dyes have shown that the relative stability of the tautomers is influenced by factors such as the nature of substituents and the solvent environment. rsc.org DFT calculations, often employing functionals like B3LYP with various basis sets, can predict the optimized geometries of both tautomers and their corresponding electronic energies. researchgate.net These calculations typically reveal that the keto-hydrazone form is often stabilized by an intramolecular hydrogen bond between the hydrazone N-H group and the phenolic oxygen. nih.gov

The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be elucidated through DFT. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and the electronic transition properties of the molecule. For instance, a smaller HOMO-LUMO gap generally indicates a higher reactivity and is associated with the absorption of light at longer wavelengths. nih.gov

Table 1: Representative DFT-Calculated Energetic Properties of Azo-Enol and Keto-Hydrazone Tautomers of a Substituted Phenylazophenol Derivative.

TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
Azo-enol0.002.53.8
Keto-hydrazone-2.54.13.5

Note: This table presents illustrative data based on typical findings for similar compounds in the literature and does not represent experimentally verified values for this compound.

Ab Initio and Semi-Empirical Calculations: Energetic Landscape and Reactivity Predictions

While DFT is widely used, ab initio and semi-empirical methods also offer valuable insights into the energetic landscape and reactivity of this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a high level of theory for calculating electronic structures and energies, albeit at a greater computational cost. dntb.gov.ua These methods can be used to construct a detailed potential energy surface, mapping the energetic changes as the molecule transitions between different conformations or tautomeric forms.

Semi-empirical methods, on the other hand, offer a computationally less intensive approach by incorporating some experimental parameters into the calculations. researchgate.netmdpi.com These methods are particularly useful for screening large numbers of related molecules or for studying larger molecular systems. They can provide good qualitative predictions of the energetic landscape, identifying stable conformers and transition states for various chemical processes.

Reactivity predictions can be derived from these calculations by examining various molecular descriptors. For example, the Fukui function, which can be calculated using these methods, helps in identifying the most electrophilic and nucleophilic sites within the molecule, thereby predicting its reactivity towards different reagents. The calculated ionization potential and electron affinity also provide valuable information about the molecule's ability to donate or accept electrons.

Molecular Dynamics Simulations: Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the influence of the surrounding solvent environment. nih.govmdpi.com

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motion is governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's behavior.

Conformational analysis through MD simulations can reveal the different spatial arrangements that the molecule can adopt and the relative stabilities of these conformers. This is particularly important for understanding how the molecule's shape can influence its interactions with other molecules or its packing in the solid state.

Furthermore, MD simulations are exceptionally well-suited for studying solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. chemrxiv.org This is crucial for understanding the behavior of this compound in different solvents, which can in turn affect its solubility, stability, and reactivity. For instance, polar solvents may preferentially stabilize one tautomeric form over the other through hydrogen bonding interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict various spectroscopic parameters of molecules, which can then be compared with experimental data for validation of the theoretical models. For this compound, these predictions are invaluable for interpreting experimental spectra and for confirming the molecule's structure.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in structural elucidation. nih.govnrel.govnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, often within 0.2 ppm for ¹H and 2-4 ppm for ¹³C. bris.ac.uk

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict the electronic absorption spectra (UV-Vis) of molecules. ni.ac.rsresearchgate.netresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. By comparing the predicted spectrum with the experimental one, it is possible to assign the observed electronic transitions to specific molecular orbitals. sapub.org

Vibrational spectra, such as Infrared (IR) and Raman, can also be predicted computationally. researchgate.netlongdom.org By calculating the harmonic vibrational frequencies, it is possible to generate a theoretical spectrum that can be compared with the experimental one. This comparison aids in the assignment of the observed vibrational modes to specific molecular motions.

Table 2: Representative Comparison of Experimental and DFT-Predicted Spectroscopic Data for a Phenylazophenol Derivative.

Spectroscopic ParameterExperimental ValuePredicted Value (DFT)
¹H NMR Chemical Shift (ppm, phenolic OH)12.512.2
¹³C NMR Chemical Shift (ppm, C-O)165.0163.5
UV-Vis λmax (nm)410405
IR Frequency (cm⁻¹, N=N stretch)14501455

Note: This table presents illustrative data based on typical findings for similar compounds in the literature and does not represent experimentally verified values for this compound.

Coordination Chemistry of 4 Tert Butyl 2 E Phenyldiazenyl Phenol As a Ligand

Ligand Design Principles and Chelation Properties of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol

The design of this compound as a ligand is centered around its ability to act as a bidentate chelating agent. The key structural features that govern its coordination behavior are the presence of a phenolic hydroxyl group (-OH) ortho to an azo group (-N=N-). This specific arrangement allows for the formation of a stable six-membered chelate ring upon coordination to a metal ion.

The chelation occurs through the deprotonated phenolic oxygen and one of the nitrogen atoms of the azo group. This bidentate O,N-donor set is a common and effective motif in coordination chemistry, leading to the formation of thermodynamically stable metal complexes. The presence of the bulky tert-butyl group at the para position to the hydroxyl group can influence the solubility of the ligand and its metal complexes in organic solvents, and can also introduce steric hindrance that may affect the coordination geometry and the nuclearity of the resulting complexes.

The electronic properties of the ligand are characterized by the presence of the electron-donating hydroxyl group and the electron-withdrawing azo group, which are in conjugation with the phenyl rings. This extended π-system can influence the electronic structure of the metal center upon coordination and can also give rise to interesting electronic and photophysical properties in the resulting complexes.

Synthesis and Characterization of Metal Complexes Derived from this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio. The reactions are generally carried out in a solvent such as ethanol (B145695) or methanol (B129727), and often require heating under reflux to ensure complete reaction. The general synthetic route can be represented as:

2 C₁₆H₁₈N₂O + M(X)₂ → [M(C₁₆H₁₇N₂O)₂] + 2 HX

Where M represents a divalent metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)) and X is a counter-ion such as chloride, acetate, or nitrate. The resulting metal complexes are often colored solids that can be isolated by filtration and purified by recrystallization.

The characterization of these complexes is carried out using a combination of spectroscopic and analytical techniques:

Elemental Analysis: To confirm the stoichiometry of the metal complexes.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. The disappearance of the broad ν(O-H) band of the free ligand and a shift in the ν(N=N) and ν(C-O) stretching frequencies upon complexation provide evidence for the coordination of the phenolic oxygen and the azo nitrogen to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complexes. The spectra typically show bands corresponding to intra-ligand transitions and ligand-to-metal charge transfer (LMCT) transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to further elucidate the structure of the complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) and to gain insight into their geometry.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Spectroscopic techniques are crucial for understanding the nature of the metal-ligand interactions in complexes of this compound.

Infrared Spectroscopy: A comparison of the IR spectrum of the free ligand with those of its metal complexes reveals key information about the coordination mode. A significant observation is the disappearance of the broad band corresponding to the phenolic O-H stretch, which is typically observed in the 3400-3200 cm⁻¹ region in the free ligand, indicating the deprotonation of the hydroxyl group upon coordination. Furthermore, the stretching vibration of the azo group (ν(N=N)), which appears around 1450-1400 cm⁻¹ in the free ligand, often shifts to a lower frequency in the complexes, suggesting the involvement of one of the azo nitrogen atoms in coordination. A shift in the phenolic C-O stretching frequency (around 1270 cm⁻¹) to a higher frequency upon complexation also supports the coordination through the phenolic oxygen.

Vibrational Mode Free Ligand (cm⁻¹) Metal Complex (cm⁻¹) (Typical Range) Interpretation
ν(O-H)~3300 (broad)AbsentDeprotonation and coordination of phenolic oxygen
ν(N=N)~14401420-1400Coordination of azo nitrogen
ν(C-O)~12701300-1280Coordination of phenolic oxygen

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide insights into their electronic structure and geometry. The spectra typically exhibit intense bands in the UV region, which are attributed to π→π* and n→π* transitions within the ligand. In the visible region, new bands of lower intensity may appear upon complexation. These are often assigned to ligand-to-metal charge transfer (LMCT) transitions or d-d transitions for transition metal complexes. The position and intensity of these bands can be indicative of the coordination geometry around the metal ion.

Electronic and Magnetic Properties of Resulting Coordination Compounds

The electronic and magnetic properties of the coordination compounds derived from this compound are largely dependent on the nature of the central metal ion.

Electronic Properties: The electronic spectra of these complexes are dominated by intense ligand-centered bands in the UV region. The coordination of the ligand to a metal ion can cause shifts in these bands and the appearance of new charge-transfer bands. For transition metal complexes, the d-d electronic transitions, although often weak, can provide valuable information about the ligand field strength and the coordination geometry. For instance, Cu(II) complexes often exhibit a broad d-d band in the visible region, consistent with a distorted square planar or tetrahedral geometry.

Magnetic Properties: The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal ion.

Co(II) Complexes: Cobalt(II) (d⁷) complexes are expected to be paramagnetic. The measured magnetic moments can help in distinguishing between different geometries. For example, high-spin octahedral Co(II) complexes typically have magnetic moments in the range of 4.7-5.2 B.M., while tetrahedral Co(II) complexes have moments in the range of 4.2-4.8 B.M.

Ni(II) Complexes: Nickel(II) (d⁸) complexes can be either diamagnetic or paramagnetic depending on their geometry. Square planar Ni(II) complexes are typically diamagnetic (low-spin), while tetrahedral and octahedral Ni(II) complexes are paramagnetic (high-spin) with magnetic moments usually in the range of 2.8-4.0 B.M.

Cu(II) Complexes: Copper(II) (d⁹) complexes are paramagnetic with one unpaired electron. Their magnetic moments are typically around 1.7-2.2 B.M., which is slightly higher than the spin-only value due to orbital contributions.

Zn(II) Complexes: Zinc(II) (d¹⁰) complexes are diamagnetic as they have a completely filled d-shell.

The following table summarizes the expected magnetic properties for some divalent metal complexes of this compound.

Metal Ion d-electron configuration Expected Geometry Expected Magnetic Moment (B.M.)
Co(II)d⁷Tetrahedral/Octahedral4.2 - 5.2 (Paramagnetic)
Ni(II)d⁸Square Planar or Tetrahedral/Octahedral0 (Diamagnetic) or 2.8 - 4.0 (Paramagnetic)
Cu(II)d⁹Distorted Square Planar/Tetrahedral~1.7 - 2.2 (Paramagnetic)
Zn(II)d¹⁰Tetrahedral0 (Diamagnetic)

Photophysical and Photochemical Behavior of 4 Tert Butyl 2 E Phenyldiazenyl Phenol

Photoisomerization Mechanisms: E/Z Isomerism and Tautomeric Shifts

The photochemical behavior of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol, a member of the 2-hydroxyazobenzene family, is primarily dictated by the reversible photoisomerization of the azobenzene (B91143) core. This process involves the conversion between the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer upon irradiation with light of a suitable wavelength, typically in the UV or near-visible region. The presence of the ortho-hydroxyl group introduces a critical mechanistic feature: a tautomeric equilibrium between the azo-phenol form and the quinone-hydrazone form.

The trans isomer is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and one of the nitrogen atoms of the azo group. This hydrogen bond plays a pivotal role in the isomerization pathway. Upon photoexcitation, the molecule can undergo a tautomeric shift to the quinone-hydrazone form. This tautomerization facilitates the rotation around the central nitrogen-nitrogen bond, which is considered the dominant pathway for the trans-to-cis isomerization in hydroxyazobenzenes, as opposed to the inversion mechanism favored by unsubstituted azobenzene. The rotational pathway generally has a lower activation energy in these substituted compounds.

Excited State Dynamics and Energy Dissipation Pathways

In the ESIPT process, the proton from the ortho-hydroxyl group is transferred to the nitrogen atom of the azo group in the excited state. This transfer is an ultrafast process, often occurring on the femtosecond to picosecond timescale. ESIPT leads to the formation of an excited-state keto-hydrazone tautomer, which is characterized by a large Stokes shift, meaning the fluorescence emission occurs at a significantly longer wavelength than the absorption. This rapid proton transfer provides an efficient channel for the molecule to dissipate the absorbed energy non-radiatively, which contributes to the high photostability of this class of compounds.

Besides ESIPT, other common energy dissipation pathways for excited organic molecules include:

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This is often a dominant relaxation pathway for azobenzene derivatives, contributing to their typically low fluorescence quantum yields.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity (e.g., S₁ → T₁), leading to the population of a triplet state. While possible, this pathway is generally less efficient for azobenzenes compared to the rapid isomerization and internal conversion channels.

The competition between these pathways, particularly the ultrafast ESIPT and the isomerization process, dictates the efficiency of the photochromic response.

Photochromic Responses and Reversibility of this compound

The photoisomerization of this compound results in a distinct photochromic response, characterized by a reversible change in its absorption spectrum. The initial trans isomer typically exhibits a strong π-π* absorption band in the UV region (around 350 nm) and a weaker n-π* band at longer wavelengths in the visible spectrum.

Upon irradiation with UV light, the concentration of the trans isomer decreases, while the concentration of the cis isomer increases. This change is spectroscopically observed as a decrease in the intensity of the π-π* band and an increase in the intensity of the n-π* band. The point at which the absorption spectra of the two isomers cross is known as the isosbestic point, and its presence indicates a clean conversion between two species.

The photochromic process is reversible. The less stable cis isomer can be converted back to the trans isomer either photochemically, by irradiation with light corresponding to the n-π* absorption band, or thermally. The thermal back-isomerization (cis → trans) is a spontaneous process that occurs in the dark and follows first-order kinetics. The rate of this thermal relaxation is a critical parameter for potential applications and is highly sensitive to the molecular structure and the environment.

Table 1: Thermal Isomerization Kinetic Data for 4-methyl-2-(phenylazo)phenol in Ethanol (B145695) at 298 K ed.gov

ParameterValue
Rate Constant (k)0.025 s⁻¹
Half-life (t₁/₂)27.7 s
Activation Enthalpy (ΔH‡)71 kJ mol⁻¹
Activation Entropy (ΔS‡)-27 J K⁻¹ mol⁻¹

This data is for the structural analog 4-methyl-2-(phenylazo)phenol and serves as a representative example for this class of compounds.

Influence of Environmental Factors on Photochemical Performance

The photochemical and photophysical properties of this compound are profoundly influenced by environmental factors, particularly the polarity of the solvent and its ability to form hydrogen bonds. These factors can alter the position of the azo-hydrazone tautomeric equilibrium, the rate of thermal isomerization, and even the occurrence of photoisomerization itself.

Solvent Polarity and Hydrogen Bonding: In non-polar solvents, the azo-phenol tautomer is generally favored, and reversible trans/cis photoisomerization is readily observed. nih.gov However, in polar and especially protic solvents (like ethanol or water), the more polar quinone-hydrazone tautomer can be stabilized. The ability of the solvent to act as a hydrogen-bond donor or acceptor can significantly accelerate the rate of thermal cis-to-trans isomerization. nih.gov This is because polar, protic solvents can facilitate the rotational isomerization mechanism by stabilizing the polar transition state and mediating proton transfer, thus lowering the activation energy barrier. ed.govnih.gov Consequently, the lifetime of the cis isomer can be dramatically shorter in polar, protic solvents compared to non-polar solvents.

In some cases, for 2-hydroxy-azo compounds, the photoisomerization process is reportedly not observed in polar solvents. nih.govresearchgate.net This could be due to the rapid thermal back-reaction in these solvents, which makes the accumulation of the cis isomer difficult to detect, or due to other competing excited-state deactivation pathways becoming dominant.

The following table, based on data for the analog 4-methyl-2-(phenylazo)phenol, illustrates the significant effect of the solvent on the kinetics of thermal back-isomerization. ed.gov

Table 2: Solvent Effect on Thermal Isomerization of 4-methyl-2-(phenylazo)phenol at 298 K ed.gov

SolventRate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
Toluene0.000788
Ethanol0.02573

This data is for the structural analog 4-methyl-2-(phenylazo)phenol and serves to illustrate the typical influence of solvent polarity on the thermal isomerization rate.

pH: The acidity or basicity of the medium can also play a role. Since the molecule contains an acidic phenolic proton, changes in pH can lead to deprotonation. The resulting phenolate (B1203915) species will have different electronic properties and, consequently, different absorption spectra and photochemical behavior compared to the protonated form.

Structure Property Relationships in 4 Tert Butyl 2 E Phenyldiazenyl Phenol and Its Derivatives

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol derivatives can be finely tuned by the introduction of various substituents on the phenyl rings. These substituents, characterized by their electron-donating or electron-withdrawing nature, exert a significant influence on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects their absorption and emission spectra.

Electron-donating groups (EDGs), such as alkyl, alkoxy (e.g., -OCH3), and amino (-NH2) groups, when introduced onto the phenyldiazenyl ring, tend to increase the electron density of the π-conjugated system. This elevation of the HOMO energy level leads to a smaller HOMO-LUMO energy gap. Consequently, a bathochromic (red) shift in the maximum absorption wavelength (λmax) is observed, meaning the compound absorbs light at longer wavelengths. researchgate.net Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and halo (-Cl, -Br) groups, decrease the electron density of the π-system. This stabilizes the LUMO, leading to a larger HOMO-LUMO gap and a hypsochromic (blue) shift in the λmax, causing the compound to absorb light at shorter wavelengths. researchgate.net

The position of the substituent also plays a critical role. For instance, substituents in the para position of the phenyldiazenyl ring generally have a more pronounced effect on the electronic properties compared to those in the meta or ortho positions due to more effective resonance delocalization.

The photophysical properties, including fluorescence and quantum yield, are also highly dependent on these substituent effects. The introduction of heavy atoms like bromine or iodine can promote intersystem crossing, potentially leading to phosphorescence or reduced fluorescence quantum yields. The strategic placement of donor and acceptor groups across the molecular framework can enhance intramolecular charge transfer (ICT) characteristics, which is a desirable feature for applications in nonlinear optics and as fluorescent probes.

Table 1: Predicted Impact of Substituents on the Electronic and Photophysical Properties of this compound Derivatives

Substituent (on phenyldiazenyl ring)Electronic NatureEffect on HOMO-LUMO GapPredicted Shift in λmaxPotential Impact on Photophysical Properties
-OCH₃Electron-DonatingDecreaseBathochromic (Red Shift)May enhance fluorescence
-NO₂Electron-WithdrawingIncreaseHypsochromic (Blue Shift)May quench fluorescence, enhance ICT
-ClElectron-Withdrawing (Inductive), Weakly Donating (Resonance)Slight IncreaseSlight Hypsochromic ShiftPotential for heavy-atom effect
-N(CH₃)₂Strongly Electron-DonatingSignificant DecreaseSignificant Bathochromic ShiftStrong enhancement of fluorescence, solvatochromism

Tautomeric Preferences and Their Correlation with Molecular Structure

A key structural feature of 2-hydroxyazobenzene derivatives like this compound is the existence of azo-hydrazone tautomerism. This involves the intramolecular transfer of a proton between the phenolic oxygen and one of the azo nitrogen atoms, leading to an equilibrium between the azo (enol) form and the hydrazone (keto) form.

The position of this equilibrium is highly sensitive to both the electronic nature of substituents and the surrounding solvent environment. The relative stability of the two tautomers is dictated by factors that influence the acidity of the phenolic proton and the basicity of the azo nitrogen atoms.

Substituent Effects:

Electron-withdrawing groups on the phenyldiazenyl ring increase the acidity of the phenolic proton and decrease the basicity of the β-nitrogen atom of the azo group. This combination favors the hydrazone tautomer.

Electron-donating groups on the phenyldiazenyl ring have the opposite effect, increasing the electron density on the azo group and making it more basic, thus favoring the azo tautomer.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in shifting the tautomeric equilibrium.

Polar protic solvents , such as methanol (B129727) and ethanol (B145695), can form hydrogen bonds with both tautomers but often stabilize the more polar hydrazone form to a greater extent.

Nonpolar aprotic solvents , like hexane (B92381) and toluene, have a lesser impact on the equilibrium, and the inherent stability of the tautomers, as dictated by the substituents, is more dominant.

The tautomeric preference has a profound impact on the compound's properties. The azo and hydrazone forms have distinct electronic structures and, consequently, different absorption spectra. The hydrazone tautomer typically absorbs at longer wavelengths (is more red-shifted) than the azo form due to a more extended π-conjugated system. This phenomenon can lead to solvatochromism, where the color of the compound changes with the polarity of the solvent.

Table 2: Factors Influencing Tautomeric Equilibrium in this compound Derivatives

FactorConditionFavored TautomerRationale
Substituent on Phenyldiazenyl RingElectron-Withdrawing (e.g., -NO₂)HydrazoneIncreases phenolic acidity, stabilizes hydrazone charge distribution.
Electron-Donating (e.g., -OCH₃)AzoIncreases azo nitrogen basicity.
SolventPolar Protic (e.g., Methanol)HydrazonePreferential stabilization of the more polar tautomer through hydrogen bonding.
Nonpolar Aprotic (e.g., Toluene)Depends on substituentMinimal solvent interaction; intrinsic stability dominates.

Influence of Crystal Packing and Intermolecular Interactions on Material Properties

The arrangement of molecules in the solid state, or crystal packing, is governed by a variety of intermolecular interactions, which collectively determine the material properties of this compound and its derivatives. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

A prominent feature in the crystal structure of related 2-hydroxyazo compounds is the formation of an intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and one of the azo nitrogen atoms. nih.gov This strong interaction creates a stable six-membered ring, which contributes to the planarity of this molecular fragment.

In the solid state, intermolecular interactions dictate how the molecules assemble. The bulky tert-butyl group plays a significant role in the crystal packing. Its steric hindrance can prevent close co-facial π-π stacking of the aromatic rings. nih.gov Instead, the packing is often dominated by weaker C-H···π interactions, where the hydrogen atoms of the tert-butyl group or the aromatic rings interact with the electron-rich π-systems of neighboring molecules. nih.gov

The presence of substituents on the phenyl rings can introduce additional intermolecular interactions. For example, a nitro group could participate in N-O···H-C hydrogen bonds, while a halogen atom could engage in halogen bonding. These directional interactions can lead to the formation of specific supramolecular architectures, such as one-dimensional chains or two-dimensional sheets.

The nature of the crystal packing has a direct impact on the material's properties. For instance, the degree of π-orbital overlap between adjacent molecules influences the electronic coupling and, consequently, the charge transport properties of the material. Different packing motifs can also lead to polymorphism, where the same compound can exist in different crystalline forms with distinct melting points, solubilities, and optical properties.

Design Principles for Modulating Specific Functionalities

The understanding of the structure-property relationships in this compound and its derivatives allows for the formulation of design principles to modulate specific functionalities for targeted applications.

Tuning Color and Optical Properties:

To achieve a desired color (i.e., a specific λmax), one can systematically vary the substituents on the phenyldiazenyl ring. A "push-pull" system, with an electron-donating group on one ring and an electron-withdrawing group on the other, can be employed to create compounds with strong intramolecular charge transfer and absorption in the visible region.

For applications requiring solvatochromism, incorporating substituents that enhance the difference in polarity between the azo and hydrazone tautomers would be beneficial.

Enhancing Fluorescence:

To design highly fluorescent materials, one should generally avoid heavy atoms that promote intersystem crossing.

Introducing rigidifying structural elements can reduce non-radiative decay pathways and enhance fluorescence quantum yields.

The use of strong electron-donating groups can also lead to brighter fluorescence.

Controlling Solid-State Properties:

The tert-butyl group can be used to control the solid-state packing and prevent aggregation-induced quenching of fluorescence in the solid state.

The introduction of functional groups capable of forming strong and directional intermolecular interactions, such as hydrogen bonds or halogen bonds, can be used to guide the self-assembly of molecules into desired supramolecular architectures with specific material properties.

Modulating Tautomeric Equilibrium:

For applications that rely on the switching between tautomeric forms, such as molecular switches or sensors, the electronic nature of the substituents can be chosen to position the tautomeric equilibrium at a point where it is sensitive to external stimuli like solvent polarity, pH, or temperature.

By applying these design principles, it is possible to rationally engineer new derivatives of this compound with optimized properties for a wide range of applications, from advanced dyes and pigments to functional materials for electronics and sensing.

Advanced Reactivity and Functionalization of 4 Tert Butyl 2 E Phenyldiazenyl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol in aromatic substitution reactions is dictated by the directing effects of its substituents.

Electrophilic Aromatic Substitution (SEAr): The phenol (B47542) ring is highly activated towards electrophilic attack due to the strong electron-donating nature of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. In this molecule, the para position is blocked by the bulky tert-butyl group, and one ortho position is occupied by the phenyldiazenyl group. Consequently, electrophilic substitution is expected to occur primarily at the C3 position, the vacant position ortho to the hydroxyl group. The azo group generally acts as a deactivating group, making the unsubstituted phenyl ring less susceptible to electrophilic attack than the phenol ring.

The synthesis of the parent compound itself is an example of an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.org In this reaction, a diazonium salt acts as the electrophile and attacks an activated aromatic ring, in this case, 4-tert-butylphenol (B1678320). wikipedia.orgjchemrev.com

Common electrophilic substitution reactions and the predicted major product for the phenol ring are summarized below.

Reaction TypeReagent ExamplePredicted Major Product at Phenol Ring
Nitration HNO₃/H₂SO₄4-tert-butyl-3-nitro-2-[(E)-phenyldiazenyl]phenol
Halogenation Br₂ in CCl₄3-bromo-4-tert-butyl-2-[(E)-phenyldiazenyl]phenol
Sulfonation Fuming H₂SO₄5-tert-butyl-4-hydroxy-3-[(E)-phenyldiazenyl]benzenesulfonic acid
Friedel-Crafts Alkylation CH₃Cl/AlCl₃4-tert-butyl-3-methyl-2-[(E)-phenyldiazenyl]phenol
Friedel-Crafts Acylation CH₃COCl/AlCl₃1-(5-tert-butyl-2-hydroxy-3-((E)-phenyldiazenyl)phenyl)ethan-1-one

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. The parent molecule, this compound, lacks such strong activation and its rings are generally electron-rich, making it resistant to classical SNAr reactions. However, recent advances have shown that phenols, which are typically nucleophilic, can undergo umpolung substitution reactions when activated by coordination to a transition metal catalyst, such as rhodium or ruthenium. nih.gov This strategy involves the π-coordination of the metal to the phenol ring, enhancing its electrophilicity and enabling reactions like carbonyl-amine condensation to produce anilines. nih.gov While not specifically documented for this exact molecule, this catalytic approach represents a potential pathway for its nucleophilic functionalization.

Derivatization Strategies for Enhancing Specific Chemical or Photophysical Characteristics

The chemical and photophysical properties of this compound can be precisely tuned through targeted derivatization. The addition of electron-donating or electron-withdrawing substituents to the backbone of the azo moiety significantly influences the absorption spectra by affecting the reorganization of electronic density. researchgate.net

Modification of the Aromatic Rings: Functional groups can be introduced onto either aromatic ring via electrophilic substitution (as described in 8.1) to modulate the compound's electronic properties. For instance, introducing an electron-donating group (e.g., methoxy, –OCH₃) on the phenyl ring or an electron-withdrawing group (e.g., nitro, –NO₂) can create a "push-pull" system, which often leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax) and can enhance properties relevant to nonlinear optics. researchgate.net

Functionalization of the Phenolic Hydroxyl Group: The hydroxyl group is a primary site for derivatization. Williamson ether synthesis, for example, can be employed to introduce various alkyl or aryl groups. researchgate.net This modification not only alters the solubility and chemical reactivity but also allows for the introduction of functional handles for further reactions, such as polymerization.

The table below outlines strategies to modify the parent compound for specific characteristics.

Target CharacteristicDerivatization StrategyExample Functional GroupResulting Compound Class
Color Tuning (λmax) Introduction of push-pull substituentsNitro (–NO₂) on phenyl ringDonor-Acceptor Azo Dye
Enhanced Nonlinear Optical Properties Create a strong push-pull electronic systemAmino (–NH₂) on phenyl ringPush-Pull Azo Chromophore
Attachment to Polymers Etherification of the hydroxyl group with a polymerizable moietyMethacryloyl groupAzo-containing Monomer
Solubility Modification Alkylation of the hydroxyl groupLong alkyl chainLipophilic Azo Dye
Metal Chelation Introduction of coordinating groups ortho to –OHImino (–CH=N–R) groupAzo-Schiff Base Ligand

Studies on related azo-azomethine dyes have shown that such derivatizations can lead to interesting photophysical phenomena like solvatochromism, where the color of the compound changes depending on the polarity of the solvent. researchgate.net This behavior is attributed to changes in the dipole moment and intramolecular hydrogen bonding upon electronic excitation. researchgate.net

Redox Chemistry and Electrochemical Behavior

The redox behavior of this compound is characterized by two main processes: the oxidation of the hindered phenol moiety and the reduction of the azo group. These processes can be investigated using techniques like cyclic voltammetry (CV).

Phenol Oxidation: Sterically hindered phenols, such as the 2,6-disubstituted phenol core of this molecule, can undergo oxidation to form stable phenoxyl radicals. nih.govnih.gov The oxidation potential is influenced by the substituents on the aromatic ring. The tert-butyl groups provide steric shielding, which increases the kinetic stability of the resulting radical. The presence of the electron-withdrawing azo group is expected to make the oxidation of the phenol slightly more difficult (i.e., occur at a more positive potential) compared to the parent 4-tert-butylphenol. Combination of redox-active phenols with transition metals can lead to complexes with rich electrochemical properties where redox processes can occur on either the ligand or the metal center. mdpi.com

Azo Group Reduction: The azo group (–N=N–) is electrochemically active and typically undergoes a two-electron, two-proton reduction to a hydrazo group (–NH–NH–). This process is generally reversible. The reduction potential is sensitive to the pH of the medium and the nature of the substituents on the aromatic rings. Electron-withdrawing groups tend to shift the reduction potential to more positive values, making the compound easier to reduce.

The electrochemical characteristics of a related compound, 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone, formed from the oxidative C-C coupling of 2,6-di-tert-butylphenol, have been studied, highlighting the complex redox chemistry accessible from hindered phenol precursors. nih.gov

A hypothetical cyclic voltammogram for this compound would be expected to show an irreversible oxidation wave corresponding to the phenol-to-phenoxyl radical transformation and a quasi-reversible reduction wave for the azo group reduction.

Redox ProcessElectrochemical ReactionKey Features
Phenol Oxidation Ar–OH → Ar–O• + H⁺ + e⁻Irreversible; potential influenced by substituents; forms a stable radical.
Azo Reduction Ar–N=N–Ar' + 2H⁺ + 2e⁻ ⇌ Ar–NH–NH–Ar'Reversible or quasi-reversible; pH-dependent; potential influenced by substituents.

Polymerization and Materials Integration through Chemical Modification

The integration of this compound into polymeric structures is a key strategy for developing advanced functional materials, particularly for optical applications. researchgate.net This can be achieved by converting the molecule into a monomer and subsequently polymerizing it, or by incorporating it into a polymer backbone.

Monomer Synthesis and Polymerization: A common approach is to functionalize the hydroxyl group with a polymerizable unit. For example, reaction with methacryloyl chloride would yield an "azomonomer" that can undergo free-radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN), to produce a polymer with the azo dye as a side chain. researchgate.netsemanticscholar.org This method allows for the creation of materials with a high concentration of chromophores, which is desirable for applications in nonlinear optics and holographic data storage. researchgate.net

Incorporation into Polymer Backbones: Alternatively, the azo compound can be modified to act as a building block for condensation polymers. For instance, creating a diol derivative of the azo dye allows it to be used as a "hard segment" in the synthesis of polyurethanes through reaction with diisocyanates. researchgate.net This approach embeds the chromophore directly into the polymer backbone, influencing the material's thermal and mechanical properties.

Another route involves the oxidative coupling of phenols. While direct polymerization of this compound via this method is complex, the related compound 4-tert-butylphenol can be polymerized using enzymatic catalysts like horseradish peroxidase (HRP) to form polyphenols. nih.gov This suggests that copolymers incorporating the azo dye functionality could potentially be synthesized using similar biocatalytic methods.

The table below summarizes methods for integrating the azo dye into polymers.

Integration MethodChemical ModificationPolymerization TypeResulting Polymer Architecture
Side-Chain Functionalization Convert –OH to a methacrylate (B99206) esterFree-Radical PolymerizationVinyl polymer with pendant azo dye units
Backbone Integration Synthesize a di-functional (e.g., diol) azo moleculePolycondensation (e.g., with diisocyanates)Polyurethane with azo units in the main chain
Enzymatic Polymerization Use as a comonomer with other phenolsOxidative CouplingPolyphenylene oxide copolymer

These strategies enable the development of "azopolymers," materials that are of significant interest for applications in optoelectronics, photonics, and smart materials due to the unique electronic and photoresponsive properties conferred by the azo moiety. researchgate.net

Potential Applications in Advanced Materials Science and Molecular Devices

Integration of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol into Photo-responsive Materials

The defining characteristic of this compound is its azobenzene (B91143) core, which can undergo reversible trans-cis isomerization when exposed to light of specific wavelengths. This photo-isomerization process is the foundation for its use in photo-responsive materials. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light, and the process can be reversed by exposure to visible light or through thermal relaxation. This change in molecular geometry at the nanoscale can be harnessed to induce macroscopic changes in the material's properties.

Researchers have explored incorporating azobenzene derivatives into various polymer matrices. For instance, poly[2-(4-phenylazophenoxy)ethyl acrylate] (PPAPEA) has been synthesized and its photo-responsive behavior studied. oriprobe.com The rate of isomerization in such polymers can be influenced by the molecular weight of the polymer chain. oriprobe.com The integration of this compound into similar polymer systems could allow for the creation of materials that change their shape, color, or surface properties in response to a light stimulus. The bulky tert-butyl group can influence the packing of the polymer chains and the free volume available for isomerization, potentially affecting the kinetics and efficiency of the photo-responsive behavior.

FeatureDescriptionPotential Impact of this compound
Photo-isomerization Reversible conversion between trans and cis isomers upon light exposure.The azobenzene core allows for light-induced changes in material properties.
Polymer Integration Incorporation into polymer backbones or as side chains.Enables the creation of photo-responsive films, gels, and coatings.
Tert-butyl Group A bulky substituent on the phenol (B47542) ring.Can modify polymer packing, free volume, and isomerization kinetics.

Role in Molecular Switches and Sensors

The ability of this compound to switch between two distinct states makes it an ideal candidate for the development of molecular switches. This switching can be triggered by light, pH, or temperature, leading to changes in the molecule's electronic and optical properties. researchgate.netrsc.org These changes, such as a shift in the absorption spectrum, can be used for sensing applications.

Azo dyes are widely utilized as chromogenic probes for detecting various analytes, including metal cations and monosaccharides. nih.govmdpi.commdpi.comresearchgate.net The phenol group in this compound can act as a binding site for metal ions, and the electronic properties of the azobenzene chromophore can be modulated upon binding. This can result in a visible color change, allowing for the colorimetric detection of specific ions. mdpi.comresearchgate.net The tert-butyl group can enhance the solubility of the sensor molecule in non-polar environments and influence the selectivity of ion binding.

Furthermore, the pH-sensitive nature of the phenol group, coupled with the photo-responsive azobenzene unit, allows for the design of multi-stimuli responsive systems. The color of the dye can be sensitive to pH changes, and this sensitivity can be further modulated by light. researchgate.net

Applications in Non-Linear Optics and Optoelectronic Devices

Azo dyes, including derivatives of this compound, have garnered significant interest for their non-linear optical (NLO) properties. researchgate.net These materials can interact with intense light to produce new frequencies, a phenomenon that is crucial for applications in optoelectronics and photonics. The large, conjugated π-electron system of the azobenzene moiety is responsible for its significant second-order NLO response.

The specific substitution pattern on the aromatic rings of the azobenzene molecule plays a critical role in determining its NLO properties. The presence of electron-donating groups (like the hydroxyl group of the phenol) and electron-withdrawing groups can enhance the molecule's hyperpolarizability. While the tert-butyl group is not strongly electron-donating or withdrawing, its steric bulk can influence the molecular packing in thin films, which is a critical factor for achieving a large macroscopic NLO response.

Azo dye-sensitized TiO2 interfaces are being studied for their potential in dye-sensitized solar cells (DSSCs). acs.org The efficiency of these devices depends on the light-harvesting and electron-transfer properties of the dye. The hydroxyl group in this compound could serve as an anchoring group to bind the dye to the TiO2 surface. acs.org Furthermore, azo dyes are being investigated for their use in transparent conductive oxides (TCOs), which are essential components in devices like flat-panel displays and photovoltaic cells. mdpi.comresearchgate.net

Application AreaRelevant Properties of Azo DyesPotential Contribution of this compound
Non-Linear Optics Large second-order hyperpolarizability due to π-conjugated system.The azobenzene structure provides the core NLO activity. The tert-butyl group can influence film morphology.
Optoelectronics Light absorption in the visible spectrum, ability to inject electrons.Potential as a sensitizer (B1316253) in DSSCs, with the phenol group acting as an anchor.
Optical Modulation Large photo-induced birefringence and dichroism. aip.orgThe photo-isomerization can be used to modulate the refractive index of a material.

Supramolecular Assemblies and Self-Healing Materials

The structure of this compound lends itself to the formation of ordered supramolecular assemblies. The planar aromatic rings can participate in π-π stacking interactions, while the phenol group can form hydrogen bonds. The bulky tert-butyl group can direct the self-assembly process, leading to specific, well-defined nanostructures. The reversible isomerization of the azobenzene unit can be used to control the assembly and disassembly of these structures in a light-dependent manner. nih.gov

This photo-controllable assembly is a key principle in the development of self-healing materials. The trans→cis isomerization of azobenzene chromophores incorporated into a polymer network can induce a change from a solid-like to a more fluid-like state, allowing for the material to flow and heal cracks or scratches. researchgate.net This process can be triggered by UV light and is often reversible. researchgate.net The incorporation of this compound into polymers could lead to self-healing coatings and adhesives with photo-switchable mechanical properties. nih.gov The self-healing process can be intrinsic to the material, not requiring external capsules or healing agents. azom.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol, and what analytical techniques are used to confirm its purity and structure?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted phenols and diazonium salts. For example, (E)-configured azo compounds are synthesized by coupling tert-butylphenol derivatives with phenyldiazonium salts under controlled pH and temperature . Analytical validation includes nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy to identify functional groups (e.g., -OH, -N=N-), and X-ray crystallography to resolve stereochemistry and hydrogen-bonding networks . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity (>95%) .

Q. What are the primary research applications of this compound in inorganic chemistry?

  • Methodological Answer : This compound is widely used as a ligand in coordination chemistry and as a chelating agent for metal ions. Its phenol and azo groups enable selective binding to alkali metals like cesium (Cs⁺) and rubidium (Rb⁺) in solvent extraction systems. For instance, it acts as a synergistic agent with crown ethers (e.g., 1,3-diisopropoxy calix[4]arene crown-6) to enhance Cs⁺ selectivity in nuclear waste treatment .

Q. How is the molecular structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure is refined using programs like SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and hydrogen-bonding interactions (e.g., O–H···N or N–H···O) . Visualization tools like ORTEP-3 generate 3D molecular representations, confirming the (E)-configuration of the azo group and tert-butyl substituent geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound?

  • Methodological Answer : Discrepancies often arise from disordered solvent molecules or hydrogen atom placement. To address this:

  • Use twin refinement in SHELXL for overlapping diffraction patterns .
  • Validate hydrogen positions via difference Fourier maps and constrain thermal parameters (Uiso) during refinement .
  • Cross-validate with spectroscopic data (e.g., IR or Raman) to confirm functional group orientations .

Q. What computational methods are employed to model the electronic transitions and stability of the azo group in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, including:

  • UV-Vis absorption spectra (π→π* transitions in the azo group) .
  • Thermodynamic stability of the (E)-isomer versus (Z)-isomer via potential energy surface scans.
  • Natural bond orbital (NBO) analysis to quantify intramolecular hydrogen bonding (e.g., O–H···N) .

Q. What mechanistic insights explain the selective extraction of cesium using this compound in solvent systems?

  • Methodological Answer : The phenol group deprotonates in alkaline conditions, forming a phenoxide ion that coordinates with Cs⁺. The azo group stabilizes the complex via π-interactions. Synergy with crown ethers enhances selectivity by pre-organizing the ligand around Cs⁺. Extraction efficiency is quantified via distribution coefficients (D) and slope analysis to determine stoichiometry (e.g., 1:2 metal-to-ligand ratios) . Time-resolved spectroscopy or molecular dynamics simulations can further elucidate phase-transfer kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the aggregation behavior of this compound in non-polar solvents?

  • Methodological Answer : Discrepancies may arise from solvent polarity or concentration effects. To resolve:

  • Conduct small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) to detect aggregates .
  • Compare UV-Vis spectra at varying concentrations; hypsochromic shifts indicate H-aggregation, while bathochromic shifts suggest J-aggregation .
  • Use computational models (e.g., molecular docking) to predict dimerization energetics .

Experimental Design Considerations

Q. What strategies optimize the synthesis of this compound to minimize (Z)-isomer formation?

  • Methodological Answer :

  • Maintain low reaction temperatures (<5°C) during diazonium salt formation to prevent isomerization .
  • Use bulky solvents (e.g., tert-butanol) to sterically hinder (Z)-configuration formation.
  • Monitor reaction progress with inline UV-Vis spectroscopy to detect undesired intermediates .

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